Cas no 4452-06-6 (ZM 449829)

ZM 449829 structure
Nombre del producto:ZM 449829
Número CAS:4452-06-6
MF:C13H10O
Megavatios:182.217903614044
MDL:MFCD04974535
CID:839665
PubChem ID:3799
ZM 449829 Propiedades químicas y físicas
Nombre e identificación
-
- ZM 449829
- 1-(naphthalen-2-yl)prop-2-en-1-one
- 1-b-Naphthylpiperazine
- 3-naphthyl piperazine
- vinyl phenyl ketone
- 1-(2-Naphthyl)-2-propen-1-one
- 2-Naphthyl vinyl ketone
- 1-naphthalen-2-ylprop-2-en-1-one
- 1-(2-naphthyl)prop-2-en-1-one
- 1-(2-Naphthalenyl)-2-propen-1-one
- 2'-Acrylonaphthone
- ZM449829
- JAK3-inhibitor-V
- 2-acryloylnaphthalene
- Thr1 inhibitor, 1
- BiomolKI_000064
- BiomolKI2_000005
- BMK1-G4
- BDBM85122
- HMS3412I18
- HMS3676I18
- BCP07020
- HSCI1_000051
- DB-082069
- EN300-1843967
- NCGC00092279-03
- HY-13450
- NCGC00092279-01
- CHEBI:93674
- Q27165369
- JAK3 Inhibitor V - CAS 932258
- BRD-K95676198-001-05-9
- AKOS006293213
- jak3 inhibitor v
- CCG-100668
- 4452-06-6
- CS-0006905
- NCGC00092279-02
- FOTCGZPFSUWZBN-UHFFFAOYSA-N
- BS-16843
- ZM-449829
- BRD-K95676198-001-02-6
- SCHEMBL13158925
- SCHEMBL149980
- CHEMBL154580
- BRD-K95676198-001-03-4
-
- MDL: MFCD04974535
- Renchi: 1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2
- Clave inchi: FOTCGZPFSUWZBN-UHFFFAOYSA-N
- Sonrisas: O=C(C([H])=C([H])[H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]
Atributos calculados
- Calidad precisa: 182.07300
- Masa isotópica única: 182.073164938g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 231
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.8
- Superficie del Polo topológico: 17.1
Propiedades experimentales
- Color / forma: Uncertain
- Denso: 1.093±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Almost insoluble (0.055 g/l) (25 º C),
- PSA: 17.07000
- Logp: 3.20850
- Disolución: Uncertain
ZM 449829 Información de Seguridad
ZM 449829 Datos Aduaneros
- Código HS:2914399090
- Datos Aduaneros:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
ZM 449829 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM230396-1g |
1-(Naphthalen-2-yl)prop-2-en-1-one |
4452-06-6 | 97% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM230396-1g |
1-(Naphthalen-2-yl)prop-2-en-1-one |
4452-06-6 | 97% | 1g |
$406 | 2021-08-04 | |
eNovation Chemicals LLC | Y0991873-1g |
ZM449829 |
4452-06-6 | 95% | 1g |
$1615 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26765-100mg |
1-(Naphthalen-2-yl)prop-2-en-1-one |
4452-06-6 | 97% | 100mg |
¥675.0 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295218-10 mg |
JAK3 Inhibitor V, |
4452-06-6 | ≥98% | 10mg |
¥2,256.00 | 2023-07-10 | |
Ambeed | A485028-50mg |
1-(Naphthalen-2-yl)prop-2-en-1-one |
4452-06-6 | 97% | 50mg |
$49.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WZ827-250mg |
ZM 449829 |
4452-06-6 | 97% | 250mg |
1812CNY | 2021-05-07 | |
A2B Chem LLC | AG20247-50mg |
Zm 449829 |
4452-06-6 | ≥95% | 50mg |
$604.00 | 2024-04-20 | |
1PlusChem | 1P00DB7B-5mg |
ZM 449829 |
4452-06-6 | 97% | 5mg |
$7.00 | 2025-02-26 | |
A2B Chem LLC | AG20247-5mg |
Zm 449829 |
4452-06-6 | ≥95% | 5mg |
$78.00 | 2024-04-20 |
ZM 449829 Literatura relevante
-
Anirban Sarkar,Sudipta Raha Roy,Dinesh Kumar,Chetna Madaan,Santosh Rudrawar,Asit K. Chakraborti Org. Biomol. Chem. 2012 10 281
-
Satheesh Borra,Lodsna Borkotoky,Uma Devi Newar,Anshu Kalwar,Babulal Das,Ram Awatar Maurya Org. Biomol. Chem. 2019 17 5971
-
Pandi Dhanalakshmi,Solaimalai Thimmarayaperumal,Sivakumar Shanmugam RSC Adv. 2014 4 12028
-
Kelu Yan,Min Liu,Jiangwei Wen,Xiao Liu,Xiaoyu Wang,Xinlei Sui,Wenda Shang,Xiu Wang New J. Chem. 2022 46 7329
-
Yao Zhou,Yixian Lou,Ya Wang,Qiuling Song Org. Chem. Front. 2019 6 3355
4452-06-6 (ZM 449829) Productos relacionados
- 768-03-6(1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer))
- 1361904-90-6(5-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetic acid)
- 1070994-93-2(5-Aza-(3?,5?-Di-O-p-toluoyl)-2?-deoxyuridine (Beta Isomer))
- 198967-24-7(2-Fluoro-N-methoxy-N-methylbenzamide)
- 1378324-63-0(1-Allylsulfanyl-3-chloro-4-fluorobenzene)
- 1694455-22-5(2-{2-(aminomethyl)bicyclo2.2.1heptan-2-yloxy}ethan-1-ol)
- 1891347-53-7(Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate)
- 394734-77-1((2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid)
- 1404825-23-5(2-formamido-5-methylhexanoic acid)
- 22715-46-4(Sodium 5H-Octafluoropentanoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:4452-06-6)ZM 449829

Pureza:99%
Cantidad:1g
Precio ($):381.0
atkchemica
(CAS:4452-06-6)ZM 449829

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe